
3-(Methylthio)butanal: An In-depth Technical
Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657 Get Quote

A comprehensive overview of a key food odorant, from its formation and analysis to its sensory

perception.

Abstract
3-(Methylthio)butanal, a volatile sulfur compound, is a pivotal odorant contributing to the

characteristic savory and potato-like aromas in a multitude of food products. Its formation,

primarily through the Strecker degradation of methionine, and its extremely low odor threshold

make it a significant molecule in food chemistry and sensory science. This technical guide

provides a detailed examination of 3-(methylthio)butanal, covering its chemical properties,

occurrence in foods, formation pathways, and comprehensive analytical methodologies. It

further delves into the intricacies of its sensory perception, offering valuable insights for

researchers, scientists, and drug development professionals engaged in flavor analysis, food

product development, and sensory-related research.

Introduction
3-(Methylthio)butanal, also known by its trivial name methional, is a potent aroma compound

that plays a crucial role in the flavor profile of a wide array of cooked and processed foods. As

a Strecker aldehyde derived from the amino acid methionine, its presence is often associated

with desirable savory, brothy, and cooked potato notes. Understanding the chemical and

biological aspects of this compound is essential for controlling flavor formation in food

processing and for the development of novel flavor profiles.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(methylthio)butanal is presented

below.

Property Value Reference(s)

IUPAC Name 3-(Methylthio)butanal [1]

Synonyms
Methional, Potato

butyraldehyde
[1][2]

CAS Number 16630-52-7 [2]

Molecular Formula C5H10OS [1]

Molecular Weight 118.20 g/mol [1]

Boiling Point 62-64 °C at 10 mmHg [2]

Density 1.001 g/mL at 25 °C [2]

Refractive Index 1.476 (n20/D) [2]

Odor Description
Green, vegetable, potato,

sulfurous
[2]

Solubility
Soluble in alcohol; insoluble in

water
[1]

Quantitative Data: Occurrence and Odor Thresholds
The concentration of 3-(methylthio)butanal in food products and its odor threshold are critical

parameters for understanding its impact on food flavor.

Occurrence in Food Products
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Food Product Concentration Range Reference(s)

Lager Beer 0.5 - 5.0 µg/L (ppb) [3]

Ale Beer 1.0 - 10.0 µg/L (ppb) [3]

Wine 0.1 - 2.0 µg/L (ppb) [3]

Cheese 5.0 - 50.0 µg/kg (ppb) [3]

Potato Products 1.0 - 20.0 µg/kg (ppb) [3]

Tomato Products Normal use levels up to 2 ppm [4]

Odor and Taste Thresholds
Matrix Threshold Value Reference(s)

Water (Odor) 0.2 µg/L (ppb) [5]

Air (Odor)

0.77 ppt (for Isoamyl

mercaptan, a potent sulfur

compound for comparison)

[6]

Dipropylene Glycol (Odor) Described at 0.10% [4]

General (Taste) Described at 0.2 ppm [4]

Formation Pathways
The generation of 3-(methylthio)butanal in food is primarily attributed to two key pathways:

the non-enzymatic Strecker degradation of methionine and the enzymatic Ehrlich pathway.

Strecker Degradation
The Strecker degradation is a major reaction in the Maillard reaction cascade, occurring during

the thermal processing of food. It involves the reaction of an α-amino acid (methionine) with a

dicarbonyl compound.
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Figure 1: Strecker Degradation of Methionine
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Caption: The Strecker degradation pathway for the formation of 3-(methylthio)butanal.

Ehrlich Pathway
In microbial metabolism, particularly in yeast, the Ehrlich pathway is a significant route for the

formation of 3-(methylthio)butanal from methionine. This pathway involves a transamination

step followed by decarboxylation.
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Figure 2: The Ehrlich Pathway
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Caption: Enzymatic formation of 3-(methylthio)butanal via the Ehrlich pathway.

Experimental Protocols
Accurate and reliable quantification of 3-(methylthio)butanal in complex food matrices is

crucial for research and quality control.

Protocol 1: Quantitative Analysis by Headspace Solid-
Phase Microextraction (HS-SPME) Coupled with Gas
Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile compounds in food.

Sample Preparation:
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Weigh 5 g of a homogenized food sample into a 20 mL headspace vial.

Add a known amount of an internal standard, such as deuterated 3-(methylthio)butanal
(e.g., d4-methional), for accurate quantification.[3]

Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile

compounds.

Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

HS-SPME:

Equilibrate the sample at 40°C for 15 minutes in a heating block with agitation.

Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at

40°C.[3]

GC-MS Analysis:

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x

0.25 mm i.d., 0.25 µm film thickness).

Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 4°C/min,

then ramp to 240°C at 10°C/min and hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometer:

Ionization: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Monitored Ions (m/z): For 3-(methylthio)butanal: 118 (molecular ion), 75, 61, 47. For a

deuterated internal standard, the corresponding higher mass ions would be monitored.
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Figure 3: Analytical Workflow for 3-(Methylthio)butanal
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Caption: A typical workflow for the quantitative analysis of 3-(methylthio)butanal.

Protocol 2: Sensory Analysis by Gas Chromatography-
Olfactometry (GC-O)
GC-O is a powerful technique to identify odor-active compounds in a sample.

Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs

the eluting compounds to both a chemical detector (e.g., a Flame Ionization Detector or a

Mass Spectrometer) and a heated sniffing port.

Procedure:

Inject the sample extract (prepared similarly to the GC-MS method) into the GC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b041657?utm_src=pdf-body-img
https://www.benchchem.com/product/b041657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A trained sensory panelist sniffs the effluent from the sniffing port and records the time,

duration, and description of any detected odors.

The olfactometry data is then correlated with the chromatogram from the chemical

detector to identify the compounds responsible for the specific aromas.

Dilution Techniques: To determine the most potent odorants, Aroma Extract Dilution Analysis

(AEDA) can be performed. The sample extract is serially diluted and analyzed by GC-O until

no odor is detected. The highest dilution at which an odorant is still perceived is its flavor

dilution (FD) factor, which indicates its odor potency.[7][8]

Signaling Pathways and Sensory Perception
The perception of 3-(methylthio)butanal involves its interaction with olfactory receptors in the

nasal epithelium, initiating a signal transduction cascade that results in the sensation of smell.

Olfactory Signal Transduction
While the specific human olfactory receptor for 3-(methylthio)butanal has not been definitively

identified, the general mechanism of olfactory signal transduction is well-established.
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Figure 4: Olfactory Signal Transduction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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